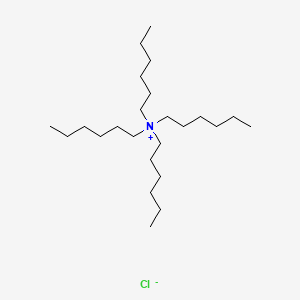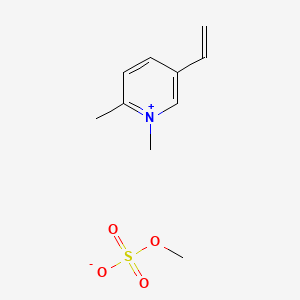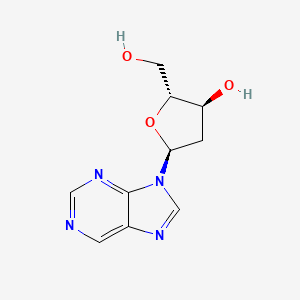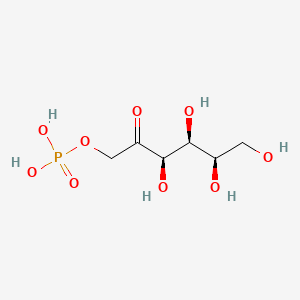
1,3,4-噻二唑-2,5-二硫醇二钾
描述
Synthesis Analysis
The synthesis of compounds related to dipotassium 1,3,4-thiadiazole-2,5-dithiolate involves several chemical reactions, including S-perfluorohexylethylation of the thiadiazole dithiolate in methanol, which results in compounds exhibiting unique molecular symmetries and properties (Partl et al., 2017). Another method involves the reaction of 3-Amino-2H-azirines with thiadiazolones, leading to dipolar adducts (Ametamey et al., 1990).
Molecular Structure Analysis
Molecular structure studies of related compounds show diverse conformations and intermolecular interactions, such as the helical conformations of fluorocarbon chains in S-perfluorohexylethylated derivatives (Partl et al., 2017). Additionally, the structure of dipolar adducts formed from thiadiazolones has been elucidated, revealing donor-acceptor-stabilized azomethin imines (Ametamey et al., 1990).
Chemical Reactions and Properties
Dipotassium 1,3,4-thiadiazole-2,5-dithiolate participates in various chemical reactions, forming complex compounds with unique properties. For example, reaction with propargyl bromide followed by sodium azide and octyl iodide in the presence of Cu(I) catalysts results in complexes with cobalt, nickel, and copper, indicating its versatility in forming binuclear divalent complexes (Dawood et al., 2012).
Physical Properties Analysis
The physical properties of compounds derived from dipotassium 1,3,4-thiadiazole-2,5-dithiolate, such as solubility, crystal structure, and molecular organization, are subjects of interest. Studies have shown that these compounds can form crystalline products with complex supramolecular structures (Wilton‐Ely et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity and the formation of various derivatives through reactions with organohalogens, carboxylic acid chlorides, and alkaloids, demonstrate the chemical versatility of dipotassium 1,3,4-thiadiazole-2,5-dithiolate and its derivatives. These reactions result in the synthesis of a wide range of biologically active compounds with potential applications in different fields (Zhivotova et al., 2013).
科学研究应用
化学合成和性质
1,3,4-噻二唑-2,5-二硫醇二钾已用于合成各种化合物。例如,它被用于形成 2,5-双[(3,3,4,4,5,5,6,6,7,7,8,8,8-十三氟辛基)硫烷基]-1,3,4-噻二唑,其中分子表现出氟碳链的旋转对称和螺旋构象 (Partl 等人,2017)。另一项研究展示了它在形成双[(叔丁基异氰化物)金(I)] 1,3,4-噻二唑-2,5-二硫化物的复杂超分子结构中的应用,从而产生具有六个独立金中心的“针织”网络 (Wilton-Ely 等人,2001)。
金属离子传感和分离
该化合物在杂冠醚的合成中用于金属离子传感和分离。合成了含有 1,3,4-噻二唑-2,5-二硫醇 (铋硫醇) 的配体,并表征了它们与各种金属离子的络合常数,展示了作为金属传感器和从混合物中分离金属的潜力 (Çiçek 和 Onbasioglu,2016)。
配位化学
在配位化学中,该化合物已被用于合成双核二价钴、镍和铜配合物,其 N2S 配体衍生自 1,3,4-噻二唑-2,5-二硫醇二钾。本研究提供了对这些金属配合物在各种溶剂中的几何结构和溶解度的见解 (Dawood 等人,2012)。
衍生物的合成和生物活性
已经探索了 1,3,4-噻二唑的各种衍生物及其生物学性质。例如,1,3,4-噻二唑-2,5-二硫醇与不同有机卤素的反应产生了具有潜在生物学性质的各种衍生物 (Zhivotova 等人,2013)。
缓蚀
此外,1,3,4-噻二唑的衍生物已被研究作为金属的缓蚀剂。例如,研究了新的 2,5-二取代 1,3,4-噻二唑抑制酸性环境中低碳钢腐蚀的能力 (Bentiss 等人,2007)。
作用机制
Target of Action
Dipotassium 1,3,4-thiadiazole-2,5-dithiolate, also known as 2,5-Dimercapto-1,3,4-thiadiazole dipotassium salt, primarily targets 1+, 2+ and 3+ valent metals . These metals play a crucial role in various biochemical processes and are often the active sites of many enzymes.
Mode of Action
This compound acts as a sulfur donor . It interacts with its targets (the metals) by undergoing copolymerization to form coordination polymers . This interaction results in the formation of carbon-sulfur (C-S) bonds .
Biochemical Pathways
The affected biochemical pathway involves the synthesis of symmetrical disulfides . Disulfides play a very important role as vulcanizing agents and linkages for controlled drug delivery . They are indispensable in many important synthetic chemistry, biochemistry, and industrial applications .
Pharmacokinetics
It is known that the compound is astable solid and is insoluble in water , which may impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of symmetrical disulfides . These disulfides are used in many organic procedures and play a very important role as vulcanizing agents and linkages for controlled drug delivery .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of CuO and MOF-199 nanoparticles enhances the compound’s ability to synthesize symmetric diaryl and dialkyl disulfides from aryl and alkyl halides . Furthermore, the compound is a stable solid and is free of foul-smelling thiols , which makes it a preferable choice for synthesizing symmetric disulfides .
安全和危害
属性
IUPAC Name |
dipotassium;1,3,4-thiadiazole-2,5-dithiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2S3.2K/c5-1-3-4-2(6)7-1;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWLFGDMYSVEGN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)[S-])[S-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2K2N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1072-71-5 (Parent) | |
| Record name | 1,3,4-Thiadiazolidine-2,5-dithione, potassium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004628948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10890590 | |
| Record name | Dipotassium 1,3,4-thiadiazole-2,5-dithiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4628-94-8 | |
| Record name | 1,3,4-Thiadiazolidine-2,5-dithione, potassium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004628948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Thiadiazolidine-2,5-dithione, potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium 1,3,4-thiadiazole-2,5-dithiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium 1,3,4-thiadiazole-2,5-dithiolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dipotassium 1,3,4-thiadiazole-2,5-dithiolate contribute to the formation of macrocyclic complexes?
A1: Dipotassium 1,3,4-thiadiazole-2,5-dithiolate acts as a sulfur-containing precursor in a multi-step reaction to form 24-membered dimetal macrocyclic complexes. [] This compound provides the 1,3,4-thiadiazole core, which gets incorporated into the macrocycle through a novel C-S bond formation with acetylacetone. This reaction, potentially involving disulfide intermediates, highlights the utility of dipotassium 1,3,4-thiadiazole-2,5-dithiolate in constructing complex molecular architectures. []
Q2: What structural features of the macrocyclic complexes derived from dipotassium 1,3,4-thiadiazole-2,5-dithiolate are revealed through characterization?
A2: The resulting dimetal macrocyclic complexes, incorporating manganese, nickel, or iron, share common structural features. [] They possess a central cavity capable of trapping solvent molecules and sulfate anions. [] The metal centers adopt octahedral geometries, with solvent molecules coordinating in either trans or cis configurations depending on steric factors. [] Infrared spectroscopy confirms the presence of trapped solvent molecules and identifies the sulfate anion as a bridging bidentate ligand. [] Thermal analysis reveals the stability of the macrocyclic framework up to 200°C, followed by the sequential release of trapped solvent molecules and eventual decomposition at higher temperatures. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[2-(cyclopentylamino)-1-(5-methyl-2-furanyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-4-thiadiazolecarboxamide](/img/structure/B1213444.png)
![2-[(2,3-dimethyl-7,8,9,10-tetrahydrophenanthridin-6-yl)thio]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B1213445.png)
![(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[5-(2-furanyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]methanone](/img/structure/B1213446.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[5-(2-methyl-3-furanyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1213447.png)
![6-ethyl-N-[2-(4-methoxyphenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1213448.png)


